molecular formula C10H18O3 B2587413 (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid CAS No. 2248188-73-8

(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid

Cat. No.: B2587413
CAS No.: 2248188-73-8
M. Wt: 186.251
InChI Key: BAEGQLSXWNCRSV-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is an organic compound with a unique structure that includes a butanoic acid backbone and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-methylbutanoic acid with an oxane derivative under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxane ring and the carboxylic acid group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Methyl-4-(oxan-4-yl)propanoic acid
  • (2R)-2-Methyl-4-(oxan-4-yl)pentanoic acid

Uniqueness

(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is unique due to its specific stereochemistry and the presence of both an oxane ring and a butanoic acid backbone. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2R)-2-methyl-4-(oxan-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEGQLSXWNCRSV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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